An In-depth Technical Guide to S-[2-(4-Pyridyl)ethyl] thiolactic acid: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to S-[2-(4-Pyridyl)ethyl] thiolactic acid: Synthesis, Structure, and Potential Applications
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
S-[2-(4-Pyridyl)ethyl] thiolactic acid is a unique organic molecule that incorporates both a pyridine ring and a thiolactic acid moiety. This distinct combination of functional groups suggests a potential for diverse applications in chemical synthesis and drug discovery. The pyridine nucleus is a common scaffold in many FDA-approved drugs, recognized for its ability to engage in various biological interactions.[1][2] Similarly, thiol-containing compounds play crucial roles in biological systems and are utilized in a range of therapeutic agents.[3][4] This guide provides a comprehensive overview of the available technical information for S-[2-(4-Pyridyl)ethyl] thiolactic acid, including its chemical identity, a plausible synthetic route, and an exploration of its potential applications based on the known pharmacology of its constituent parts.
Physicochemical Properties
A summary of the key physicochemical properties of S-[2-(4-Pyridyl)ethyl] thiolactic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 887407-43-4 | |
| Molecular Formula | C₁₀H₁₃NO₂S | |
| Molecular Weight | 211.28 g/mol |
Molecular Structure
The molecular structure of S-[2-(4-Pyridyl)ethyl] thiolactic acid features a central sulfur atom forming a thioether linkage between a 2-(4-pyridyl)ethyl group and a lactic acid backbone.
Caption: Key structural components of S-[2-(4-Pyridyl)ethyl] thiolactic acid.
Synthesis Protocol (Hypothetical)
Step 1: Formation of 4-(2-Bromoethyl)pyridine
This initial step would involve the conversion of 4-(2-hydroxyethyl)pyridine to its corresponding bromo-derivative, a common precursor for nucleophilic substitution reactions.
Step 2: Thioether Formation
The second step would involve the reaction of 4-(2-bromoethyl)pyridine with thiolactic acid in the presence of a suitable base to facilitate the formation of the thioether linkage.
Caption: Hypothetical two-step synthesis workflow for S-[2-(4-Pyridyl)ethyl] thiolactic acid.
Potential Applications in Drug Development
The unique structural combination of a pyridine moiety and a thiol-containing acid suggests several potential avenues for investigation in drug development.
1. Enzyme Inhibition: The pyridine ring is a well-known pharmacophore that can interact with various enzyme active sites.[5][6] The thiol group, being a good nucleophile and metal chelator, could also target specific enzymes, particularly metalloenzymes.[3][7] This dual functionality could lead to the development of novel enzyme inhibitors.
2. Antioxidant and Cytoprotective Properties: Thiol-containing compounds are known for their antioxidant properties, acting as radical scavengers and restoring cellular thiol pools.[3][4] This suggests that S-[2-(4-Pyridyl)ethyl] thiolactic acid could be explored for conditions associated with oxidative stress.
3. Drug Delivery and Prodrug Strategies: The carboxylic acid group of the thiolactic acid moiety provides a handle for further chemical modification, potentially allowing the molecule to be used as a linker in antibody-drug conjugates or as a prodrug to improve the pharmacokinetic properties of other active pharmaceutical ingredients.[8]
Caption: Conceptual diagram of potential pharmacological activities.
Conclusion and Future Directions
S-[2-(4-Pyridyl)ethyl] thiolactic acid is a compound with intriguing structural features that suggest potential for further investigation in medicinal chemistry and drug development. While specific biological data for this molecule is currently limited, the known properties of its constituent pyridine and thiolactic acid components provide a strong rationale for its exploration as a novel therapeutic agent or a versatile chemical building block. Future research should focus on developing and optimizing a reliable synthetic protocol, followed by in vitro and in vivo studies to elucidate its biological activity and potential therapeutic applications.
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